molecular formula C10H14N2 B1356947 (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine CAS No. 98074-64-7

(1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine

Cat. No.: B1356947
CAS No.: 98074-64-7
M. Wt: 162.23 g/mol
InChI Key: BEFSPYNDXHSFPF-UHFFFAOYSA-N
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Description

(1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine is an organic compound with the molecular formula C10H15N2. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 1,2,3,4-tetrahydronaphthalen-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with hydrazine. One common method is the reduction of 1-nitro-1,2,3,4-tetrahydronaphthalene using hydrazine hydrate in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. It can act as a nucleophile, forming covalent bonds with electrophilic centers in biological molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its biological effects .

Comparison with Similar Compounds

Uniqueness: (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine is unique due to its specific hydrazine functional group, which imparts distinct reactivity and potential biological activity compared to other similar compounds .

Properties

IUPAC Name

1,2,3,4-tetrahydronaphthalen-1-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-12-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10,12H,3,5,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFSPYNDXHSFPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90578743
Record name (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98074-64-7
Record name (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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